1-(3-bromo-5-chlorophenyl)propan-1-one
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Overview
Description
1-(3-bromo-5-chlorophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrClO. It is a derivative of propiophenone, where the phenyl ring is substituted with bromine and chlorine atoms at the 3 and 5 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-bromo-5-chlorophenyl)propan-1-one can be synthesized through several methods. One common method involves the bromination of 3-chloropropiophenone. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1-(3-bromo-5-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3) to facilitate substitution reactions.
Reduction: Reducing agents like NaBH4 or LiAlH4 are commonly used in solvents such as ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution: Substituted derivatives with different functional groups replacing the halogens.
Reduction: 1-(3-bromo-5-chlorophenyl)propan-1-ol.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Scientific Research Applications
1-(3-bromo-5-chlorophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(3-bromo-5-chlorophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved can vary based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1-(3-bromo-5-chlorophenyl)propan-1-ol: A reduced form of the compound with an alcohol group instead of a carbonyl group.
2-bromo-1-(3-chlorophenyl)propan-1-one: A positional isomer with the bromine atom at the 2 position instead of the 1 position.
Uniqueness
1-(3-bromo-5-chlorophenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and agrochemicals .
Properties
CAS No. |
1261568-27-7 |
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Molecular Formula |
C9H8BrClO |
Molecular Weight |
247.5 |
Purity |
95 |
Origin of Product |
United States |
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